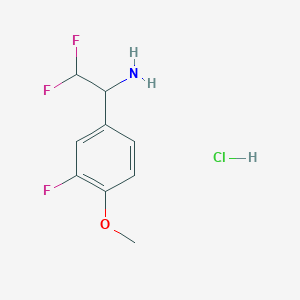

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

Description

Structural Classification and Nomenclature

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride belongs to the class of fluorinated aromatic amines, specifically categorized as a polyfluorinated phenethylamine derivative. The compound bears the Chemical Abstracts Service registry number 1803604-95-6 and possesses the molecular formula C9H11ClF3NO for the hydrochloride salt form, with a corresponding molecular weight of 241.64 grams per mole. The systematic nomenclature reflects the presence of three distinct fluorine-containing moieties: the 2,2-difluoro substitution on the ethyl chain, the 3-fluoro substitution on the aromatic ring, and the 4-methoxy group that completes the substitution pattern on the benzene ring.

The structural identity can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is COC1=C(C=C(C=C1)C(C(F)F)N)F, while the International Chemical Identifier notation provides InChI=1S/C9H10F3NO/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,8-9H,13H2,1H3. These representations clearly delineate the molecular connectivity and spatial arrangement of atoms within the compound.

The compound exhibits distinctive molecular properties that distinguish it from non-fluorinated analogs. Collision cross section predictions indicate values ranging from 131.5 to 189.8 Ångström squared depending on the adduct formation, with the protonated molecular ion [M+H]+ showing a predicted collision cross section of 140.0 Ångström squared at mass-to-charge ratio 206.07872. These measurements provide critical insights into the compound's three-dimensional structure and gas-phase behavior.

| Property | Value | Units |

|---|---|---|

| Molecular Formula (HCl salt) | C9H11ClF3NO | - |

| Molecular Weight (HCl salt) | 241.64 | g/mol |

| Molecular Formula (free base) | C9H10F3NO | - |

| Molecular Weight (free base) | 205.18 | g/mol |

| CAS Registry Number | 1803604-95-6 | - |

| Predicted CCS [M+H]+ | 140.0 | Ų |

Historical Development in Fluorinated Amine Chemistry

The development of fluorinated amines represents a significant evolution in organofluorine chemistry that can be traced back to the mid-twentieth century pioneering work in fluorine incorporation methodologies. The historical foundation for compounds like 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride emerged from early investigations into amine fluoride chemistry initiated in the 1950s by GABA in collaboration with the Institute of Dentistry of the University of Zurich. These early studies demonstrated that organic molecules containing fluorinated amine functionalities exhibited enhanced permeability and stability characteristics compared to their non-fluorinated counterparts.

The conceptual framework for incorporating fluorine atoms into organic molecules underwent substantial development during World War II, when the demands of the Manhattan Project necessitated the creation of materials capable of withstanding highly reactive fluorinated compounds such as uranium hexafluoride. This period marked the beginning of systematic investigations into organofluorine chemistry, laying the groundwork for subsequent developments in fluorinated pharmaceutical compounds. The initial focus on perfluorinated compounds gradually expanded to include partially fluorinated molecules that retained biological activity while gaining the beneficial properties associated with carbon-fluorine bonds.

The evolution of fluorinated amine synthesis methodologies has progressed through several distinct phases, beginning with early halogen exchange reactions and advancing to contemporary approaches utilizing carbon dioxide and carbon disulfide as carbon sources. Modern synthetic strategies have embraced the use of deoxyfluorination reagents such as diethylaminosulfur trifluoride to convert carbamate intermediates directly to carbamoyl fluorides, representing a significant advancement in atom-economic fluorination processes. These developments have enabled the efficient preparation of complex fluorinated amines with precisely controlled substitution patterns.

Recent advances in fluorinated amine chemistry have emphasized the development of protecting-group-free synthetic methodologies that allow for the continuous production of fluorinated amino acid derivatives and related compounds. The implementation of flow chemistry techniques has proven particularly valuable for accessing fluorinated amines that would be difficult to prepare using traditional batch processes, enabling the synthesis of compounds with multiple fluorine substitutions in a controlled and reproducible manner.

Significance in Organofluorine Research

The significance of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride within the broader context of organofluorine research stems from its embodiment of fundamental principles governing carbon-fluorine bond behavior and the resulting molecular properties. The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength contributes to the remarkable chemical and thermal stability observed in fluorinated organic compounds, making them valuable for applications requiring resistance to metabolic degradation.

The unique electronic properties of fluorine, including its position as the most electronegative element with a value of 3.98 on the Pauling scale, create distinctive molecular interactions that influence both chemical reactivity and biological activity. The high electronegativity of fluorine results in substantial dipole moments for carbon-fluorine bonds, measured at 1.41 Debye units, which can significantly alter molecular recognition patterns and binding affinities in biological systems. These electronic effects are particularly pronounced in compounds containing multiple fluorine atoms, as exemplified by the difluoromethyl group present in the target compound.

Fluorinated amines have gained particular prominence in pharmaceutical research due to their ability to modulate the basicity of nitrogen-containing functional groups while maintaining essential molecular recognition features. The incorporation of fluorine atoms adjacent to amine functionalities typically results in decreased basicity compared to non-fluorinated analogs, which can improve pharmacokinetic properties and reduce potential side effects associated with highly basic compounds. This modulation of basicity represents a powerful tool for medicinal chemists seeking to optimize the therapeutic index of drug candidates.

The compound's structural features also exemplify important trends in contemporary organofluorine chemistry, particularly the strategic use of fluorinated aromatic systems combined with aliphatic fluorination. The presence of both aromatic and aliphatic fluorine atoms within a single molecule provides opportunities for investigating the differential effects of these substitution patterns on molecular properties and biological activity. This multi-site fluorination approach has become increasingly important in the design of compounds for specialized applications in materials science and pharmaceutical research.

Environmental considerations surrounding organofluorine compounds have become increasingly important as research has revealed the persistence and potential bioaccumulation of certain fluorinated molecules. The development of compounds like 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride requires careful consideration of their environmental fate and the implementation of appropriate analytical methodologies for monitoring their presence in environmental samples. Advanced analytical techniques, including combustion ion chromatography, have been developed specifically to address the challenges associated with detecting and quantifying organofluorine compounds in complex environmental matrices.

| Research Application | Significance | Key Properties |

|---|---|---|

| Medicinal Chemistry | Basicity modulation | Reduced pKa values |

| Materials Science | Thermal stability | High C-F bond energy |

| Analytical Chemistry | Reference standards | Unique mass spectral fragmentation |

| Environmental Studies | Persistence evaluation | Resistance to biodegradation |

Properties

IUPAC Name |

2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12;/h2-4,8-9H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLDYUCDPBXRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)F)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Difluoroalkylation

One common approach involves the nucleophilic substitution on an appropriately substituted benzyl halide or aryl precursor, followed by difluoroalkylation:

- Starting from 3-fluoro-4-methoxyphenyl derivatives, α-bromo difluoroacetyl compounds can be prepared via bromination of difluoroacetate esters.

- These α-bromo difluoroacyl arenes serve as key intermediates for further transformations.

- The difluoroalkylation step can be promoted by bases such as triethylamine under inert atmosphere (N2) in anhydrous solvents like tetrahydrofuran (THF).

- The reaction proceeds with stirring at room temperature or mild heating, monitored by thin-layer chromatography (TLC).

- The crude product is purified by extraction and column chromatography to isolate the difluoroalkylated intermediate.

This method is supported by procedures reported for related difluoroalkylations where α-bromo difluoroacyl arenes are synthesized and reacted with amines or other nucleophiles to install the difluoromethyl group adjacent to nitrogen.

Photoredox Catalysis for Difluoromethylation

Recent advances have utilized photoredox catalysis to achieve mild and selective difluoromethylation:

- Bromodifluoroethylamines can be prepared via a three-component coupling.

- Under visible light irradiation and using photocatalysts such as iridium or copper complexes, difluoromethyl radicals are generated.

- These radicals add to alkenyl or alkynyl amines, followed by cyclisation or direct amination.

- The electron-withdrawing nature of fluorine stabilizes intermediates, allowing for selective C–H functionalization without overoxidation of the amine.

- The reaction conditions are mild, often at room temperature with low catalyst loadings, and avoid harsh reagents.

- The products are isolated by standard chromatographic techniques.

This photoredox approach offers a modular and efficient route to fluorinated amines including 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine derivatives.

Salt Formation (Hydrochloride)

- After obtaining the free amine, treatment with hydrochloric acid in solvents such as 1,4-dioxane generates the hydrochloride salt.

- The reaction is typically carried out at room temperature for 1 hour.

- The crystalline hydrochloride salt is isolated by concentration, trituration with ether, filtration, and drying.

- This step enhances the compound’s stability and facilitates purification.

Experimental Conditions Summary

Mechanistic Insights and Research Findings

- The difluoroalkylation proceeds through radical or nucleophilic pathways depending on conditions.

- Photoredox catalysis leverages single-electron transfer to generate difluoromethyl radicals, which add selectively to amine substrates without overoxidation due to fluorine’s electron-withdrawing effect.

- The hydrochloride salt formation is a straightforward acid-base reaction enhancing compound stability and crystallinity.

- Purification by silica gel chromatography using low percentages of methanol in chloroform or ethyl acetate/hexane mixtures is standard for isolating pure products.

Data Table: Key Physical and Structural Parameters

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural similarities to known pharmacophores. Its fluorinated nature may enhance metabolic stability and bioavailability, making it a valuable candidate in the design of new pharmaceuticals.

Case Studies

- Antidepressant Activity : Research indicates that compounds with similar structures have demonstrated efficacy in treating depression by modulating neurotransmitter levels. The introduction of fluorine atoms can influence the binding affinity to serotonin receptors, potentially leading to improved antidepressant profiles .

Chemical Synthesis

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

Synthetic Pathways

- Fluorination Reactions : The compound can be utilized in reactions requiring electrophilic fluorination, contributing to the synthesis of other fluorinated compounds that may have pharmaceutical relevance .

Material Science

Fluorinated compounds are known for their unique properties such as increased hydrophobicity and thermal stability. This makes them suitable for applications in coatings and materials science.

Applications

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison supported by data tables and research findings.

Table 1: Structural and Substituent Comparisons

Key Observations

Substituent Electronic Effects The 3-fluoro-4-methoxy substitution in the target compound combines a moderately electron-withdrawing fluorine atom with an electron-donating methoxy group. The trifluoromethyl group in introduces a bulkier, highly electronegative substituent, which may hinder binding in sterically sensitive environments compared to the target compound’s methoxy group .

Fluorination on the Ethanamine Backbone

- The 2,2-difluoroethylamine moiety in the target compound likely enhances metabolic stability by resisting oxidative deamination, a common degradation pathway for primary amines. The trifluoro variant () may further stabilize the molecule but could increase molecular weight and reduce solubility .

Lipophilicity and Bioavailability

- The methoxy group in the target compound improves solubility relative to analogs with hydrophobic substituents (e.g., methylthio in 2C-T, ). However, fluorinated ethanamine chains (as in and ) may offset this by increasing logP values .

However, the target compound’s difluoroethylamine backbone may confer distinct binding kinetics compared to Aldi-2’s propanone structure . Analog 25T-NBOH (), featuring a phenol group, demonstrates the importance of hydrogen bonding in receptor interactions. The target compound’s lack of a phenolic -OH may reduce affinity for serotonin receptors but improve blood-brain barrier penetration .

Biological Activity

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride (CAS Number: 1803604-95-6) is a fluorinated amine derivative with significant potential in pharmaceutical research. Its unique structure, characterized by the presence of difluoromethyl and fluoro-methoxyphenyl groups, enhances its biological activity, making it a valuable compound for various applications in medicinal chemistry.

- Molecular Formula : C9H11ClF3NO

- Molecular Weight : 241.6379 g/mol

- IUPAC Name : 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine; hydrochloride

- Structure :

The biological activity of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is attributed to its interaction with various biological targets. The fluorine atoms in the compound enhance its binding affinity to specific enzymes and receptors, potentially modulating their activity. This mechanism is crucial for its application in drug development and therapeutic interventions.

Antitumor Activity

Recent studies have indicated that compounds similar to 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride exhibit notable antitumor properties:

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A | FGFR1 | < 4.1 |

| Compound B | FGFR2 | 2.0 ± 0.8 |

| Compound C | KG1 Cell Lines | 25.3 ± 4.6 |

| Compound D | SNU16 Cell Lines | 77.4 ± 6.2 |

These findings suggest that the compound may have similar efficacy against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression:

| Enzyme | IC50 (nM) |

|---|---|

| ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 |

| IDO1 | 5.3 |

These results indicate a promising profile for the compound as an inhibitor of critical pathways in tumor growth and survival .

Study on Fluorinated Derivatives

A study published in MDPI highlighted the synthesis and biological evaluation of fluorinated derivatives, including those with similar structural motifs to our compound of interest. The research demonstrated that these derivatives exhibited potent antiproliferative activities against various cancer cell lines, with IC50 values significantly lower than those of existing treatments .

Pharmacological Evaluation

Another significant evaluation assessed the pharmacological properties of related compounds, revealing their potential to inhibit tumor growth effectively while demonstrating favorable tolerability profiles in animal models . This suggests that 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride could be a candidate for further clinical development.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride?

Methodological Answer:

A multi-step synthesis is typically employed:

Intermediate Preparation : Start with a substituted benzaldehyde derivative (e.g., 3-fluoro-4-methoxybenzaldehyde).

Nitroalkane Condensation : React with nitroethane under basic conditions (e.g., KOH) to form a β-nitro styrene intermediate via the Henry reaction .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like LiAlH₄ .

Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Optimization Tips :

- Control reaction temperature (0–5°C during condensation) to minimize side reactions.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- HPLC : Assess purity (>98%) using a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 254 nm .

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹⁹F NMR for fluorine environments, ¹H NMR for methoxy and aromatic protons) .

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, ensuring accurate bond lengths and angles .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.08 for the free base) .

Basic: What safety protocols are essential for handling fluorinated phenylalkylamine hydrochlorides?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., nitroalkanes) .

- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal via certified biohazard services .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced: How can contradictory pharmacological activity data across assay systems be resolved?

Methodological Answer:

- Assay Validation :

- Structural Analysis :

Advanced: How can low yields or impurities during synthesis be addressed?

Methodological Answer:

- Step Troubleshooting :

- Purification :

Advanced: What computational strategies predict this compound’s receptor-binding affinity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A), focusing on fluorine’s electronegativity and methoxy’s steric effects .

- QSAR Modeling : Train models on phenylalkylamine datasets to correlate substituent positions (3-fluoro, 4-methoxy) with EC₅₀ values .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorinated analogs to predict binding affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.